3-[(2,4-dinitrophenyl)sulfanyl]-5H-[1,2,4]triazino[5,6-b]indole
Description
3-[(2,4-Dinitrophenyl)sulfanyl]-5H-[1,2,4]triazino[5,6-b]indole is a heterocyclic compound featuring a triazinoindole core fused with a 1,2,4-triazine ring. The molecule is substituted at position 3 with a sulfanyl group linked to a 2,4-dinitrophenyl moiety.
Properties
IUPAC Name |
3-(2,4-dinitrophenyl)sulfanyl-5H-[1,2,4]triazino[5,6-b]indole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8N6O4S/c22-20(23)8-5-6-12(11(7-8)21(24)25)26-15-17-14-13(18-19-15)9-3-1-2-4-10(9)16-14/h1-7H,(H,16,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFRAFJJIBHEDLQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(N2)N=C(N=N3)SC4=C(C=C(C=C4)[N+](=O)[O-])[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8N6O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-[(2,4-dinitrophenyl)sulfanyl]-5H-[1,2,4]triazino[5,6-b]indole typically involves multiple steps, starting with the preparation of the indole core. One common approach is the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require the use of strong bases or acids, depending on the specific synthetic route chosen.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. The presence of the dinitrophenyl group makes it particularly reactive in electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Electrophilic substitution reactions often involve the use of strong acids like sulfuric acid (H₂SO₄) or Lewis acids like aluminum chloride (AlCl₃).
Major Products Formed: The major products formed from these reactions can vary depending on the specific conditions and reagents used. For example, oxidation reactions may yield nitroso derivatives, while reduction reactions can produce amino derivatives.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: In biological research, 3-[(2,4-dinitrophenyl)sulfanyl]-5H-[1,2,4]triazino[5,6-b]indole has been studied for its potential biological activity. It may serve as a probe for studying enzyme mechanisms or as a precursor for bioactive compounds.
Medicine: The compound's potential medicinal applications include its use as a lead compound in drug discovery. Its structural features may be exploited to develop new therapeutic agents, particularly in the field of cancer therapy.
Industry: In industry, this compound can be used in the development of advanced materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism by which 3-[(2,4-dinitrophenyl)sulfanyl]-5H-[1,2,4]triazino[5,6-b]indole exerts its effects depends on its specific application. For example, in medicinal applications, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would need to be elucidated through detailed biochemical studies.
Comparison with Similar Compounds
Structural and Electronic Modifications
The triazinoindole scaffold is highly versatile, allowing diverse substitutions at positions 3 and 4. Below is a comparative analysis of key analogs:
Table 1: Substituent Effects on Triazinoindole Derivatives
Key Observations :
- Bulkier substituents (e.g., benzimidazole hybrids) may restrict conformational flexibility but improve target specificity .
- Hydrophilic groups (e.g., morpholinoethyl) enhance aqueous solubility, critical for drug bioavailability .
Physicochemical Properties
Table 2: Comparative Physicochemical Data
Insights :
- The target compound’s low solubility (due to nitro groups) may limit its utility in aqueous formulations but could be mitigated via prodrug strategies.
- Halogenated derivatives balance lipophilicity and solubility, making them favorable for topical applications .
Biological Activity
3-[(2,4-dinitrophenyl)sulfanyl]-5H-[1,2,4]triazino[5,6-b]indole is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
- Molecular Formula : C15H8N6O4S
- Molecular Weight : 368.33 g/mol
- CAS Number : Not specified in the provided data.
Biological Activity Overview
The biological activity of this compound has been assessed in various studies, revealing its potential as an anticancer and antimicrobial agent.
Anticancer Activity
Recent studies have indicated that compounds containing the triazino[5,6-b]indole scaffold exhibit promising anticancer properties. For instance, related compounds have shown selective inhibition of carbonic anhydrase (CA) isoforms associated with tumor progression:
- Inhibition of Carbonic Anhydrases : A series of triazino[5,6-b]indole derivatives demonstrated Ki values ranging from 7.7 nM to 41.3 nM against hCA II and hCA IX isoforms. The most potent compound (Ki = 7.7 nM) outperformed standard inhibitors like acetazolamide (Ki = 12.1 nM) .
Antimicrobial Activity
The compound's potential as an antimicrobial agent has also been explored:
- Antibacterial Properties : Studies have shown that similar triazole-linked compounds exhibit significant antibacterial activity against drug-resistant strains. For example, certain derivatives demonstrated minimum inhibitory concentrations (MIC) lower than those of established antibiotics .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Compounds with this structure inhibit specific enzymes such as carbonic anhydrases that are crucial for tumor cell proliferation.
- Interaction with DNA : Some derivatives may interact with DNA or RNA synthesis pathways, leading to apoptosis in cancer cells.
- Oxidative Stress Induction : The presence of the dinitrophenyl group may enhance oxidative stress in microbial cells, leading to cell death.
Case Studies
Several case studies highlight the effectiveness of related compounds:
- Study on Anticancer Effects : A study evaluated a series of indole-based derivatives against various cancer cell lines (e.g., Colo320 and Calu-3). The results indicated that these compounds induced apoptosis through caspase activation .
- Antimicrobial Efficacy : Another investigation assessed the antibacterial activity of triazine sulfonamides linked to the triazino scaffold, revealing potent activity against methicillin-resistant Staphylococcus aureus (MRSA) with MIC values significantly lower than traditional antibiotics .
Data Summary Table
| Property | Value/Description |
|---|---|
| Molecular Formula | C15H8N6O4S |
| Molecular Weight | 368.33 g/mol |
| Anticancer Ki values | 7.7 - 41.3 nM against hCA II and hCA IX |
| Antibacterial MIC values | < 16 µg/mL against resistant strains |
Q & A
Q. What are the primary synthetic routes for preparing 3-[(2,4-dinitrophenyl)sulfanyl]-5H-[1,2,4]triazino[5,6-b]indole?
The compound can be synthesized via S-alkylation of the parent triazinoindole scaffold with 2,4-dinitrophenylsulfanyl groups. Key steps include:
- Hydrazinolysis of 3-hydrazono-indol-2(1H)-one intermediates (derived from isatin and hydrazides) to form the triazinoindole core .
- Thiolation with sulfur-containing reagents (e.g., thiophenol or thiolactic acid) to introduce the sulfanyl group .
- Cyclocondensation under acidic or basic conditions to stabilize the fused triazinoindole system .
Methodological Tip : Use HPLC with UV detection to monitor reaction progression and 1H/13C NMR to confirm regioselectivity of substitution .
Q. How is the structural integrity of this compound validated post-synthesis?
Q. What are the basic physicochemical properties relevant to handling this compound?
- Solubility : Limited in polar solvents (water, ethanol); soluble in DMSO or DMF due to aromatic and nitro groups .
- Stability : Light-sensitive (nitro groups degrade under UV); store in amber vials at −20°C .
- pKa : Estimated ~4–5 (sulfanyl proton) based on analog studies; affects reactivity in aqueous buffers .
Advanced Research Questions
Q. How does this compound interact with iron ions, and what implications does this have for anticancer research?
- Mechanism : The triazinoindole scaffold acts as a ferrous iron (Fe²⁺) chelator , disrupting mitochondrial electron transport in cancer cells. Unlike VLX600 (a related iron chelator), it shows selective Fe²⁺ binding, minimizing off-target toxicity .
- Functional Impact :
- Cell Cycle Arrest : Induces G1-phase arrest (via cyclin D1 downregulation) in A549 lung cancer cells .
- Apoptosis : Triggers mitochondrial pathway apoptosis (↑Bax/Bcl-2 ratio, ↑cleaved caspase-3) confirmed by flow cytometry and JC-1 staining .
Experimental Design : Use ICP-MS to quantify intracellular iron depletion and Fe²⁺/Fe³⁺-specific probes (e.g., FerroOrange) to validate selectivity .
Q. What structural modifications enhance antifungal activity in derivatives of this compound?
- Key Modifications :
- Pyridinyl Substituents : Improve membrane permeability (e.g., 3-pyridinyl analogs show 4x higher activity against Candida albicans vs. parent compound) .
- Thiazolidinone Fusion : Cyclization with thiolactic acid increases binding to fungal lanosterol 14α-demethylase (CYP51), with docking scores ≤−11.5 kcal/mol .
Methodology :
- Docking Simulations : Use AutoDock Vina with CYP51 (PDB: 5TZ1) to prioritize synthetic targets .
- Antifungal Assays : Test derivatives in CLSI M27/M38 broth microdilution assays against Aspergillus and Candida spp. .
Q. How can researchers resolve contradictions in reported cytotoxicity data across cell lines?
- Case Study : In HepG2 vs. HEK293 cells, IC₅₀ values vary due to:
- Iron Metabolism Differences : HepG2 overexpresses transferrin receptors, enhancing chelator uptake .
- Redox Environment : HEK293 has higher glutathione levels, mitigating ROS-induced apoptosis .
Resolution Strategies : - Transcriptomic Profiling : Compare iron-regulatory genes (e.g., TFRC, FTH1) via RNA-seq.
- ROS Scavenger Co-treatment (e.g., NAC): Determine if cytotoxicity is ROS-dependent .
Q. What analytical challenges arise in studying metabolic pathways of this compound?
- Challenges :
- Nitro-Reduction Metabolites : The dinitrophenyl group undergoes hepatic reduction to amine derivatives, complicating LC-MS/MS analysis .
- Reactive Intermediates : Sulfanyl radicals form during CYP450 metabolism, requiring trapping agents (e.g., glutathione) for stabilization .
Solutions : - Stable Isotope Labeling : Synthesize ¹⁵N/¹³C-labeled analogs to track metabolic fate via HRMS .
- Microsomal Incubations : Use human liver microsomes + NADPH to simulate Phase I metabolism .
Methodological Challenges & Solutions
Q. How can researchers optimize yield in large-scale synthesis?
Q. What strategies validate target engagement in iron chelation studies?
Q. How to address solubility limitations in in vivo studies?
- Formulation :
- Nanoemulsions : Use PEGylated liposomes (size <100 nm) to enhance bioavailability .
- Prodrug Design : Introduce phosphate esters at the sulfanyl group for aqueous solubility, hydrolyzed in vivo .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
